3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one
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Overview
Description
3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one is a chemical compound with the molecular formula C10H18N2O It is characterized by a piperidine ring fused to an azetidinone structure, with two methyl groups attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an azetidinone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process and may require specific temperature and solvent conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or azetidinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperidine: Lacks the azetidinone ring, making it less versatile in certain reactions.
1-Piperidinylazetidin-2-one: Similar but without the dimethyl substitution, affecting its reactivity and binding properties.
Uniqueness
3,3-Dimethyl-1-piperidin-3-ylazetidin-2-one is unique due to the presence of both the piperidine and azetidinone rings, along with the dimethyl substitution. This combination of features provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-1-piperidin-3-ylazetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-4-3-5-11-6-8/h8,11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHVIFYDSPVZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CCCNC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935188-27-4 |
Source
|
Record name | 3,3-dimethyl-1-(piperidin-3-yl)azetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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